REACTION_CXSMILES
|
Cl[C:2]1[O:3][C:4]2[C:5](=[C:7]([C:11]([O:13]C)=[O:12])[CH:8]=[CH:9][CH:10]=2)[N:6]=1.Cl.C[C@@H]1CSC[C@@H](C)N1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[O:3]1[C:4]2=[CH:10][CH:9]=[CH:8][C:7]([C:11]([OH:13])=[O:12])=[C:5]2[N:6]=[CH:2]1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
ClC=1OC=2C(N1)=C(C=CC2)C(=O)OC
|
Name
|
(3R,5R)-3,5-dimethylthiomorpholine hydrochloride
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
Cl.C[C@H]1N[C@@H](CSC1)C
|
Name
|
|
Quantity
|
672 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude methyl ester was retained for future purification
|
Type
|
ADDITION
|
Details
|
The remaining aqueous phase was then acidified to pH 5 by addition of 1 N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=NC=2C1=CC=CC2C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 25.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |